Fcywrtxt

Description

Historical Perspectives on Opioid Receptor Antagonists

The history of opioid receptor research is intertwined with the long-standing use of opium and its derivatives for pain relief. The concept of specific opioid receptors in the body was solidified in the early 1970s, largely through the use of high-affinity opioid antagonists like naloxone. frontiersin.org Naloxone, introduced in 1971, was a pivotal tool as it could reverse the effects of morphine without exhibiting agonist activity itself, supporting the idea of a direct competition at a receptor site. frontiersin.org This contrasted with earlier compounds like nalorphine, synthesized in the 1940s, which showed mixed agonist-antagonist properties. frontiersin.org The discovery of endogenous opioid peptides, such as enkephalins, β-endorphin, and dynorphin (B1627789), in the mid-1970s further propelled the field, leading to the identification of distinct opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). frontiersin.orgfrontiersin.orgnih.gov The development of selective ligands for these subtypes became crucial for understanding their individual roles and potential therapeutic applications. bohrium.com

Significance of Cyclic Peptides in Receptor Ligand Design

Peptides, while offering high specificity and potency as receptor ligands, often face limitations such as poor metabolic stability, low bioavailability, and limited ability to cross biological membranes like the blood-brain barrier. bohrium.comnih.govarizona.edu Cyclization is a versatile approach employed to overcome these drawbacks. nih.govarizona.eduresearchgate.net By constraining the peptide's conformational flexibility, cyclization can enhance metabolic stability, increase resistance to enzymatic degradation, improve receptor selectivity, and potentially enhance membrane permeability compared to their linear counterparts. nih.govarizona.eduresearchgate.net This has made cyclic peptides increasingly significant in the design of receptor ligands, including those targeting opioid receptors. nih.govarizona.eduresearchgate.netflinders.edu.au

Identification and Fundamental Structural Features of CTAP (Fcywrtxt)

CTAP (this compound) was developed as part of research into conformationally constrained somatostatin (B550006) analogues that displayed high potency and specificity for μ-opioid receptors. caymanchem.comtocris.com Its identification marked a step forward in developing highly selective tools for studying the μ-opioid receptor. tocris.comnih.govmedchemexpress.comrndsystems.com

Cyclic Peptide Classification of CTAP

CTAP is classified as a cyclic peptide. nih.govnih.govnovoprolabs.com This classification is based on its molecular structure, where the peptide chain forms a ring through a covalent bond, specifically a disulfide bridge in the case of CTAP. nih.govcaymanchem.comrndsystems.comnovoprolabs.com This cyclization imposes structural constraints that contribute to its pharmacological properties. nih.govarizona.eduresearchgate.netnovoprolabs.com

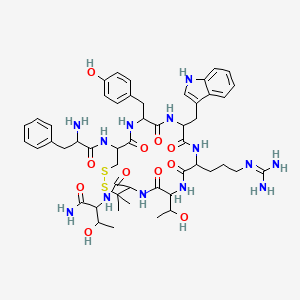

Definitive Amino Acid Sequence and Specific Modifications of CTAP (D-Phe-1, D-Trp-4, Pen-7, Disulfide Bridge Cys2-Pen7, C-terminal Amide)

The definitive amino acid sequence of CTAP is H-D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2. rndsystems.comabbexa.comrealgenelabs.comabcam.co.jpnih.govsaneron-ccel.com This sequence incorporates several key modifications that are critical for its activity and stability. These modifications include:

D-Phe-1: The amino acid Phenylalanine at position 1 is in the D-configuration (D-Phe) rather than the more common L-configuration. tocris.comrndsystems.comnovoprolabs.comabcam.co.jpsaneron-ccel.com

D-Trp-4: The amino acid Tryptophan at position 4 is in the D-configuration (D-Trp). tocris.comrndsystems.comnovoprolabs.comabcam.co.jpsaneron-ccel.com

Pen-7: Penicillamine (B1679230) (Pen), a β, β-dimethylcysteine derivative, is present at position 7. nih.govcaymanchem.comtocris.comnih.govrndsystems.comnovoprolabs.comabcam.co.jpnih.gov

Disulfide Bridge Cys2-Pen7: A crucial structural feature is the disulfide bond formed between the cysteine residue at position 2 (Cys2) and the penicillamine residue at position 7 (Pen7). nih.govcaymanchem.comtocris.comrndsystems.comnovoprolabs.comabcam.co.jpsaneron-ccel.comnih.gov This disulfide bridge is responsible for the cyclic nature of the peptide. nih.govresearchgate.netnovoprolabs.comnih.gov

C-terminal Amide: The C-terminus of the peptide is amidated (-NH2) instead of having a free carboxyl group. tocris.comrndsystems.comnovoprolabs.comabbexa.comabcam.co.jpsaneron-ccel.com

These specific amino acid substitutions and the disulfide bridge contribute significantly to CTAP's constrained conformation and its high selectivity and potency as a μ-opioid receptor antagonist. nih.govcaymanchem.comtocris.comrndsystems.comnovoprolabs.com

Table 1: Amino Acid Sequence and Modifications of CTAP

| Position | Amino Acid | Configuration | Modification/Feature |

| 1 | Phenylalanine | D | D-Phe |

| 2 | Cysteine | L | Cys |

| 3 | Tyrosine | L | Tyr |

| 4 | Tryptophan | D | D-Trp |

| 5 | Arginine | L | Arg |

| 6 | Threonine | L | Thr |

| 7 | Penicillamine | L | Pen |

| 8 | Threonine | L | Thr |

| - | Cys2-Pen7 | - | Disulfide Bridge |

| C-terminus | Threonine | - | Amide |

Table 2: Key Structural Features of CTAP

| Feature | Description |

| Classification | Cyclic Peptide |

| Number of Residues | 8 (Octapeptide) |

| Cyclization | Intramolecular Disulfide Bridge |

| Bridge Location | Between Cysteine at position 2 and Penicillamine at position 7 |

| N-terminus | Free Amine (H-) |

| C-terminus | Amidated (-NH2) |

| D-amino acids | D-Phenylalanine (Pos 1), D-Tryptophan (Pos 4) |

| Non-proteinogenic AA | Penicillamine (Pos 7) |

Detailed Research Findings

CTAP is characterized by its potent and high selectivity for the μ-opioid receptor. It exhibits an IC50 of 3.5 nM for the μ-opioid receptor and shows over 1200-fold selectivity for μ-opioid receptors compared to δ-opioid receptors. caymanchem.comtocris.commedchemexpress.comrndsystems.comnovoprolabs.combio-techne.com It also demonstrates poor antagonism at somatostatin receptors. caymanchem.com

Studies have shown that CTAP can cross the blood-brain barrier, allowing for in vivo activity upon systemic administration. tocris.comnih.govmedchemexpress.comrndsystems.comnovoprolabs.com It has been found to be predominantly intact in the brain after perfusion and is stable in blood and serum, indicating resistance to enzymatic degradation. nih.govmedchemexpress.com While it can enter the central nervous system, its entry appears to be primarily through diffusion rather than a saturable transport mechanism, and its brain penetration is less extensive than that of more lipophilic compounds like morphine. nih.gov

Research using CTAP has provided insights into the role of μ-opioid receptors in various physiological processes. For instance, intrathecal administration of CTAP has been shown to block the antinociceptive effects of systemically administered μ-opioids like morphine and fentanyl, highlighting the critical role of spinal μ-opioid receptors in opioid-induced analgesia. nih.gov CTAP has also been utilized in studies investigating the involvement of μ-opioid receptors in behaviors related to substance use, such as cocaine-induced hyperactivity and conditioned reward, demonstrating that μ-opioid receptors in specific brain regions like the nucleus accumbens and ventral tegmental area are important mediators of these effects. nih.gov Furthermore, CTAP has been used to investigate the role of μ-opioid receptors in the immune system, showing that it can block the effects of μ-opioid agonists on chemokine receptor expression in immune cells. frontiersin.org

Table 3: Selectivity Profile of CTAP

| Receptor Type | IC50 (nM) | Selectivity Ratio (vs. μ) |

| μ-opioid receptor (MOR) | 3.5 | 1 |

| δ-opioid receptor (DOR) | 4500 | >1200-fold |

| Somatostatin receptor | 14300 | Poor antagonism |

Note: IC50 values are approximate and may vary depending on the experimental conditions.

Table 4: In Vivo Activity and Stability of CTAP

| Property | Observation | Source |

| Blood-Brain Barrier Permeability | Exhibits permeability, enabling in vivo activity after systemic administration. | tocris.comnih.govmedchemexpress.comrndsystems.comnovoprolabs.com |

| Stability in Biological Fluids | Stable in blood and serum (T1/2 > 500 min in rats), resistant to enzymatic metabolism. | nih.govmedchemexpress.com |

| CNS Entry Mechanism | Primarily through diffusion. | nih.gov |

| Effect on Morphine Antinociception | Completely blocks morphine-induced antinociception in rodent models. | medchemexpress.comnovoprolabs.comarizona.edu |

Properties

IUPAC Name |

N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-[3-(diaminomethylideneamino)propyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQLVRLOGHAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69N13O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Synthetic Methodologies of Ctap and Its Derivatives

Synthetic Approaches for CTAP Peptide Production

The synthesis of peptides like CTAP is typically achieved through established chemical methods, allowing for precise control over the amino acid sequence and incorporation of modified residues.

Solid-Phase Fmoc Chemistry for CTAP Chain Assembly

Solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a widely employed technique for assembling peptide chains. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support, such as a resin bachem.com. The Fmoc group serves as a temporary protecting group for the α-amino function of incoming amino acids, which is removed under mild basic conditions in each synthesis cycle bachem.comchempep.com. This allows the next protected amino acid to be coupled to the free amino terminus. The solid support simplifies purification, as excess reagents and soluble by-products can be removed by simple filtration bachem.com. Fmoc-based protocols are well-suited for automated synthesis and are widely used in both research and pharmaceutical manufacturing to produce high-purity peptides bachem.com. The synthesis of peptides, including CTAP and its analogs, has been accomplished using solid phase synthetic techniques researchgate.net.

Strategies for Intramolecular Disulfide Bridge Formation in CTAP

Disulfide bonds, formed between cysteine residues, are crucial for the correct three-dimensional structure and stability of many peptides, including CTAP lifetein.com.cn. CTAP contains cysteine residues that form intramolecular disulfide bridges abbexa.com. The formation of these bridges in synthetic peptides requires careful management of cysteine residues, including protection and subsequent deprotection, followed by oxidation to form the sulfur-sulfur bond lifetein.com.cn. For peptides with a single pair of cysteine residues, disulfide bond formation can be achieved by oxidizing the peptide solution at a suitable pH lifetein.com.cn. For peptides with multiple cysteine residues, selective protection strategies are employed to guide the formation of specific disulfide pairings rockefeller.edu. Common protecting groups for cysteine residues include acetamidomethyl (Acm), which is stable under typical Fmoc and Boc chemistry conditions lifetein.com.cn. Disulfide formation can be performed in a single step using oxidants or disulfide exchange, or through sequential strategies involving differential protection of cysteine pairs rockefeller.edu. The disulfide bonds in CTAP-III have been identified and are located in positions predicted by homology to other proteins like interleukin-8 and platelet factor 4 nih.gov.

Rational Design and Synthesis of Glycosylated CTAP Analogs

Glycosylation, the attachment of carbohydrate moieties to peptides or proteins, is a common post-translational modification in nature that can significantly influence a molecule's biological properties, including stability, solubility, and interaction with biological membranes researchgate.netnih.gov. Rational design principles are applied to create glycosylated peptide analogs with enhanced characteristics.

Development of gCTAP5 as a Stability-Enhanced Derivative

Glycosylation can provide steric bulk that protects peptides from proteolytic degradation, thereby increasing their stability researchgate.net. The development of glycosylated peptide analogs, such as gCTAP5, is often aimed at improving pharmacokinetic properties, including increased stability in biological environments researchgate.net. gCTAP5 has been developed as a novel glycopeptide congener of CTAP that was specifically glycosylated to increase its stability researchgate.net. Research findings indicate that glycosylated peptides can exhibit enhanced stability compared to their non-glycosylated counterparts researchgate.netresearchgate.net.

Integration of β-Glucopyranoside Moiety in gCTAP5 Structure

The structural modification in gCTAP5 involves the integration of a β-glucopyranoside moiety researchgate.net. The synthesis of O-glycosylated peptides, which involves the attachment of a sugar through an oxygen atom, is commonly carried out using a building block-based approach in solid-phase synthesis nih.gov. This involves synthesizing the glycosylated amino acid residue (such as serine or threonine with an attached sugar) as a protected building block, which is then incorporated into the peptide sequence using standard Fmoc-SPPS conditions nih.gov. For example, a glycosylated Fmoc amino acid, such as [N-(9-fluorenylmethoxycarbonyl)-L-serine-3-yl]-2,3,4,6-tetra-O-acetyl-β-O-glucopyranoside, can be attached to the resin during solid-phase synthesis researchgate.net. This allows for the precise placement of the β-glucopyranoside moiety within the peptide structure during the chain assembly process.

Functional Role of Glycine-Glycine Spacer in gCTAP5 Design

In the design of gCTAP5, the β-glucopyranoside moiety is appended via a glycine-glycine spacer. epa.gov While the specific detailed research findings solely on the functional role of the glycine-glycine spacer within gCTAP5 were not extensively detailed in the provided search results beyond its structural linkage role, research on glycine (B1666218) spacers in other peptide-based constructs offers insights into their potential functions.

Glycine residues are often used in peptide linkers due to their flexibility, which can influence the conformational freedom and exposure of attached functional motifs. mdpi.comnih.gov Studies on other functionalized peptides have demonstrated that glycine spacers can play a crucial role in scaffold stability and improve the exposure of functional motifs to the surrounding environment or target molecules. researchgate.net For instance, in the context of self-assembling peptides for neural stem cell cultures, glycine spacers were shown to influence nanostructure stability and enhance the effectiveness of functional motifs in promoting cell adhesion, viability, and differentiation. researchgate.net Longer glycine spacers have been correlated with increased peptide degrees of freedom and improved exposure of bioactive motifs. researchgate.net

Based on these findings in related peptide research, the glycine-glycine spacer in gCTAP5 likely serves to provide flexibility and appropriate spatial separation between the peptide core of CTAP and the appended β-glucopyranoside. This structural arrangement could potentially influence the glycopeptide's interaction with its target receptor, its solubility, and its stability against enzymatic degradation, thereby contributing to the enhanced stability reported for gCTAP5. epa.gov

While specific quantitative data tables detailing the impact of the glycine-glycine spacer length or presence on gCTAP5's properties were not found, the general principles observed with glycine spacers in other peptide designs suggest a functional role beyond simply linking the glycoside. The flexibility and potential for improved exposure of the glycoside or aspects of the peptide core could be key to gCTAP5's enhanced characteristics.

Pharmacological Profile and Receptor Interactions of Ctap

Characterization of μ-Opioid Receptor Antagonism by CTAP

CTAP functions as a potent and selective antagonist at the μ-opioid receptor (MOR). rndsystems.comtocris.combio-techne.commedchemexpress.commedchemexpress.comabcam.commedchemexpress.commdpi.com Its antagonistic activity has been demonstrated in various in vitro and in vivo studies. rndsystems.combio-techne.commedchemexpress.comabcam.comresearchgate.netarizona.edu

Determination of Antagonistic Potency at μ-Opioid Receptors

Research has characterized CTAP as a potent μ-opioid receptor antagonist. Its potency is often reported using metrics such as IC50 or equilibrium dissociation constant (KD). Studies using intracellular recordings of membrane currents in rat locus ceruleus neurons showed that CTAP potently antagonized potassium currents produced by the μ-opioid receptor agonist D-Ala-Met-enkephalin-glyol, with a KD of 4 nM based on Schild analysis. nih.gov Another reported measure of potency is an IC50 of 3.5 nM for μ-opioid receptor antagonism. rndsystems.comtocris.combio-techne.commedchemexpress.commedchemexpress.commedchemexpress.com

Table 1: Antagonistic Potency of CTAP at μ-Opioid Receptors

| Assay Method | Species/System | Potency Metric | Value | Citation |

| Intracellular recordings of membrane currents | Rat locus ceruleus neurons | KD (Schild) | 4 nM | nih.gov |

| Receptor binding/functional assay (IC50) | Not specified (general) | IC50 | 3.5 nM | rndsystems.comtocris.combio-techne.commedchemexpress.commedchemexpress.commedchemexpress.com |

Quantification of Receptor Selectivity for μ-Opioid Receptors over δ Opioid Receptors

CTAP exhibits high selectivity for μ-opioid receptors over δ-opioid receptors. rndsystems.comtocris.combio-techne.commedchemexpress.comabcam.commedchemexpress.comresearchgate.netarizona.edu This selectivity has been quantified, with reports indicating over 1200-fold selectivity for μ-opioid receptors compared to δ-opioid receptors. rndsystems.comtocris.combio-techne.commedchemexpress.commedchemexpress.com One study reported an IC50 of 4500 nM for δ-opioid receptors, supporting the significant selectivity over this receptor subtype. medchemexpress.commedchemexpress.com

Assessment of Receptor Selectivity for μ-Opioid Receptors over Somatostatin (B550006) Receptors

In addition to selectivity over δ-opioid receptors, CTAP also demonstrates high selectivity for μ-opioid receptors over somatostatin receptors. rndsystems.comtocris.combio-techne.commedchemexpress.commedchemexpress.com Similar to the selectivity over δ-opioid receptors, CTAP displays over 1200-fold selectivity for μ-opioid receptors compared to somatostatin receptors. rndsystems.comtocris.combio-techne.commedchemexpress.commedchemexpress.com Early research on somatostatin analogues, including CTAP, aimed to develop peptides with high potency and specificity for μ-opioid receptors. nih.gov One study noted that CTAP did not antagonize potassium currents produced by somatostatin in rat locus ceruleus neurons. nih.gov

Table 2: Receptor Selectivity of CTAP

| Receptor Type | Selectivity Ratio (vs μ-Opioid Receptor) | IC50 (if available) | Citation |

| δ-Opioid Receptor | > 1200-fold | 4500 nM | rndsystems.comtocris.combio-techne.commedchemexpress.commedchemexpress.com |

| Somatostatin Receptor | > 1200-fold | Not specified | rndsystems.comtocris.combio-techne.commedchemexpress.commedchemexpress.com |

Brain Penetration and Central Nervous System Activity of CTAP

For a compound to exert effects within the central nervous system (CNS), it must be able to cross the blood-brain barrier (BBB). Research has investigated the brain penetration and in vivo CNS activity of CTAP.

Evidence for CTAP's Blood-Brain Barrier Permeability

CTAP has been described as brain penetrant. rndsystems.comtocris.combio-techne.commedchemexpress.comabcam.commedchemexpress.com Studies using an in situ brain perfusion technique in rats compared the CNS entry of tritiated CTAP ([3H]CTAP) with a vascular space marker ([14C]inulin) and tritiated morphine ([3H]morphine). nih.gov Greater amounts of [3H]CTAP radioactivity were detected in the brain or CSF at most time points compared to [14C]inulin, suggesting entry into the CNS. nih.gov Entry into the brain and CSF was not inhibited by the addition of unlabeled CTAP, which suggests that passage across the BBB is likely via diffusion rather than a saturable transport mechanism. nih.gov While CTAP does cross the BBB, the amount entering the brain and CSF was less than that of morphine, potentially due to morphine's higher lipophilicity. nih.gov

Demonstration of CTAP's Activity in Central Nervous System Contexts In Vivo

CTAP has demonstrated activity in the CNS in vivo. rndsystems.comtocris.combio-techne.comabcam.com Intraperitoneal administration of CTAP has been shown to completely block the antinociceptive effect of morphine in rats, as measured by the warm water tail-flick test. researchgate.netarizona.edu This indicates that systemically administered CTAP can reach the CNS and exert its antagonistic effect at μ-opioid receptors involved in analgesia. researchgate.netarizona.edu CTAP has also been used as a pharmacological tool to investigate the role of μ-opioid receptors in various CNS phenomena, such as L-DOPA-induced dyskinesia in rodent models, although highly selective μ-opioid receptor antagonism by CTAP alone did not block these movements. researchgate.netarizona.edu Additionally, CTAP has been noted to have activity at both MOR and Toll-like receptor 4 (TLR4) in the context of CNS endothelial cells. univ-smb.frnih.gov

In Vivo Pharmacodynamics and Biological Activities of Ctap

Antinociceptive Modulation by CTAP in Preclinical Models

CTAP's primary and most well-characterized in vivo effect is its ability to modulate the perception of pain, or nociception, by blocking the action of MOR agonists.

Reversal of Morphine-Induced Antinociception by CTAP in Rodent Models

Morphine, the prototypical MOR agonist, produces powerful pain relief (antinociception). mdpi.com CTAP has been extensively demonstrated to reverse this effect in various rodent models. Studies show that administration of CTAP can dose-dependently block the antinociceptive effects of morphine in tests such as the hot-plate and tail-immersion assays. nih.gov This reversal confirms that morphine's analgesic properties are mediated primarily through the μ-opioid receptor. mdpi.com For instance, in neuropathic pain models in mice, morphine's ability to suppress the activity of the ventral tegmental area (VTA) during nociceptive stimulation is reversed by MOR antagonists, highlighting the receptor's role in the therapeutic state. mdpi.com

This antagonistic action is not limited to morphine; CTAP also blocks the antinociceptive effects of endogenous opioid peptides like β-endorphin and synthetic MOR agonists such as DAMGO. researchgate.net This makes CTAP a critical compound for elucidating the specific contributions of the MOR system to pain modulation.

Impact of CTAP on Opioid Receptor-Mediated Signaling Pathways

Beyond its direct antagonism of antinociception, CTAP is instrumental in dissecting the complex intracellular signaling cascades initiated by MOR activation. Chronic exposure to MOR agonists like morphine can lead to significant changes in neuronal function, including alterations in iron metabolism and protein expression. nih.gov

Analysis of MOR-Induced Modulation of Endolysosomal Iron by CTAP

Recent research has uncovered a novel mechanism through which morphine affects neuronal health: the modulation of iron homeostasis within endolysosomes. nih.govnih.gov Morphine treatment has been shown to induce the efflux of iron from endolysosomes into the cytoplasm of cortical neurons. nih.govdoi.org This disruption of subcellular iron balance is a critical step in a cascade leading to downstream cellular changes. Studies have demonstrated that this morphine-induced modulation of endolysosomal iron is a receptor-mediated event. The administration of CTAP can block these changes, indicating that the effect is dependent on the activation of the μ-opioid receptor. nih.gov

Investigation of CTAP's Effects on Ferritin Heavy Chain Upregulation in Cortical Neurons

A direct consequence of the morphine-induced increase in cytoplasmic iron is the upregulation of Ferritin Heavy Chain (FHC). nih.govnih.gov FHC is a key protein involved in iron storage, and its increased expression is a cellular response to higher levels of intracellular iron. osaka-u.ac.jpnih.gov This upregulation of FHC has been linked to the inhibition of the CXCL12/CXCR4 signaling pathway, which is crucial for neuronal survival and function. nih.govnih.gov The role of the μ-opioid receptor in this process is confirmed by the use of CTAP. nih.gov Co-treatment of cortical neurons with CTAP prevents the morphine- or DAMGO-induced upregulation of FHC, demonstrating that this effect is a direct result of MOR signaling. nih.gov This finding implicates the MOR system in the regulation of neuronal iron metabolism and associated protein expression, with potential consequences for neuronal health. nih.gov

Interactive Table: Effect of CTAP on MOR-Agonist Induced Changes

Below is a summary of typical findings from in vitro studies on cortical neurons, demonstrating how CTAP reverses the effects of MOR agonists.

| Treatment Group | Cytoplasmic Labile Iron Levels | Ferritin Heavy Chain (FHC) Expression |

| Control (Vehicle) | Baseline | Baseline |

| Morphine | Increased | Increased |

| Morphine + CTAP | Baseline | Baseline |

| DAMGO | Increased | Increased |

| DAMGO + CTAP | Baseline | Baseline |

This table represents illustrative data based on published research findings. nih.govnih.gov

CTAP in the Study of Opioid Receptor Desensitization and Tolerance

A significant limitation of long-term opioid therapy is the development of tolerance, where a higher dose of the drug is required to achieve the same analgesic effect. nih.gov The underlying mechanisms are complex, involving receptor desensitization, internalization, and downregulation. nih.govnih.govyoutube.com

Examination of CTAP's Influence on Tolerance Development to μ-Opioid Receptor Agonists

CTAP, as a selective antagonist, is a vital tool for studying the processes that lead to opioid tolerance. nih.gov The development of tolerance is intrinsically linked to the sustained activation of μ-opioid receptors. nih.gov Chronic treatment of animals with MOR agonists like morphine leads to a state of tolerance. nih.govresearchgate.net By administering CTAP, researchers can competitively block the MOR and investigate the receptor-specific changes that occur during the development of tolerance. While CTAP itself does not induce tolerance, its ability to block the receptor allows for the precise examination of the molecular adaptations, such as changes in receptor density and signaling efficiency, that characterize the tolerant state. For example, studies have shown that agonists that are poor at inducing MOR endocytosis, like morphine, are associated with a greater development of tolerance. researchgate.netbiorxiv.org By using antagonists like CTAP, researchers can probe the specific conformational states of the receptor that are linked to these downstream events.

Interactive Table: Research Findings on CTAP's Role in Opioid Studies

| Research Area | Model System | Key Finding with CTAP |

| Antinociception | Rodent (in vivo) | Reverses morphine-induced analgesia, confirming MOR mediation. |

| Iron Homeostasis | Cortical Neurons (in vitro) | Blocks morphine-induced endolysosomal iron efflux. |

| Protein Expression | Cortical Neurons (in vitro) | Prevents morphine-induced upregulation of Ferritin Heavy Chain. |

| Synaptic Transmission | Brain Slices (in vitro) | Abolishes MOR-agonist induced inhibition of excitatory postsynaptic currents. nih.gov |

This table summarizes key applications and findings related to CTAP in opioid research.

Role of CTAP in Characterizing Desensitization Dynamics of Inhibitory G-Protein-Coupled Receptors

G-protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play crucial roles in virtually every physiological process. nih.gov Their signaling is tightly regulated to prevent overstimulation, which can be detrimental to cells. This regulation process is known as desensitization. nih.gov

Desensitization occurs in two main phases: a rapid, short-term phase and a slower, long-term phase. nih.gov The short-term phase, occurring within minutes, involves the phosphorylation of the GPCR by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of proteins called β-arrestins, which sterically block further G-protein interaction, thus dampening the signal. nih.govyoutube.com Long-term desensitization, or downregulation, happens over hours to days and involves the internalization of the receptor into the cell, followed by degradation. nih.govbiorxiv.org

CTAP, as a selective MOR antagonist, is a valuable tool for studying these desensitization dynamics. By selectively blocking MOR activation, researchers can investigate the specific role of this receptor in desensitization processes compared to other inhibitory GPCRs, such as the GABA-B receptor. nih.gov Studies have shown that both MORs and GABA-B receptors can inhibit neurotransmitter release through multiple mechanisms, including the inhibition of calcium influx and direct actions on the release machinery. nih.gov Despite similar coupling to downstream effectors, some receptors like the GABA-B receptor exhibit acute desensitization while others like the MOR show more resistance. nih.gov Using antagonists like CTAP allows scientists to isolate the activity of specific receptors and dissect the molecular mechanisms that confer susceptibility or resistance to desensitization. nih.gov

Elucidating Complex Opioid Receptor Interactions with CTAP

Investigation of Anti-analgesic Effects of μ/δ Opioid Receptor Heteromers using CTAP

Opioid receptors, including the μ (mu) and δ (delta) types, can form complexes called heteromers, which possess unique functional properties distinct from their individual components. nih.govnih.gov The μ/δ opioid receptor (MOR/DOR) heteromer has been a subject of intense research due to its potential role in pain modulation. nih.govresearchgate.net

Research has revealed that the stabilization of MOR/DOR heteromers can lead to a surprising anti-analgesic effect, meaning it reduces the effectiveness of opioid painkillers. nih.govnih.gov In animal studies, chronic treatment with a combination of drugs that stabilizes these heteromers resulted in a significant decrease in the analgesic response to a MOR agonist. nih.gov This "anti-analgesic" state could be reversed by promoting the degradation of the heteromer or by selectively blocking its signaling. nih.gov

Ligand-Biased Antagonism Mechanisms Involving CTAP in Heteromeric Receptor Systems

The concept of "biased agonism" describes the ability of different ligands binding to the same receptor to stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways. monash.edusemanticscholar.org This phenomenon adds a layer of complexity to receptor pharmacology, suggesting that a receptor's function can be finely tuned depending on the activating ligand. monash.edunih.gov

In the context of MOR/DOR heteromers, ligand-biased antagonism is a key area of investigation. nih.gov It has been proposed that the anti-analgesic effect of the MOR/DOR heteromer is a result of such biased signaling. nih.gov Antagonists can also exhibit bias, preferentially blocking one signaling pathway over another. While CTAP is primarily characterized by its selectivity for the MOR, its interactions within a heteromeric complex can contribute to a deeper understanding of biased antagonism.

Influence of CTAP on Endogenous Opioid Peptides and Associated Systems

Modulation of Spinal Microglial Dynorphin (B1627789) A Expression by CTAP

Microglia, the primary immune cells of the central nervous system, are increasingly recognized for their role in pain modulation. researchgate.net Under certain conditions, such as nerve injury or inflammation, microglia can become activated and release various signaling molecules, including endogenous opioid peptides like dynorphin A. nih.govnih.gov

Dynorphin A, which primarily acts on the kappa-opioid receptor (KOR), has complex and sometimes contradictory roles in pain. However, its expression in spinal microglia has been linked to anti-hypersensitivity effects in various pain models. nih.gov For example, the compound Bullatine A has been shown to produce its analgesic effects by stimulating the expression of dynorphin A in spinal microglia. nih.gov

The interplay between different opioid systems is critical. The μ-opioid system, activated by endogenous peptides like β-endorphin, is a major pathway for pain relief. mdpi.com CTAP is used in this context to investigate the specificity of these effects. For instance, if an analgesic effect is blocked by a KOR antagonist but not by CTAP, it indicates the effect is mediated by the kappa system (and likely dynorphin A) rather than the mu system. Conversely, using CTAP can confirm that the analgesic effects of substances like β-endorphin are indeed mediated through the MOR. researchgate.net This allows researchers to understand how different endogenous opioid systems, such as the dynorphin system in microglia and the β-endorphin system, are modulated and interact to control pain.

Ctap S Role in Diverse Physiological Contexts

Investigation of Cutaneous Opioidergic Signaling with CTAP

Opioidergic signaling within the skin is increasingly recognized for its role in regulating various aspects of cutaneous biology, including immune responses and the proliferation and differentiation of epidermal keratinocytes, which are crucial for healthy skin barrier function nih.govmdpi.com. Research in this area utilizes tools like CTAP to understand the specific contributions of different opioid receptor subtypes.

Application of CTAP in Research on Atopic Dermatitis Pathogenesis

Atopic dermatitis (AD) is a complex inflammatory skin condition involving dysfunction of the cutaneous barrier and immune system dysregulation nih.govnih.gov. Opioidergic signaling in the skin has been investigated for its potential involvement in AD pathogenesis nih.govmdpi.comresearchgate.net. Studies exploring itch-mediating neuronal pathways, relevant to AD symptoms, have utilized opioid receptor antagonists. In one such investigation, the anti-nociceptive effect mediated by certain neurons was examined using various opioid receptor antagonists, including CTAP. However, this specific anti-nociceptive effect was reportedly not suspended by the MOR antagonist peptides CTAP or CTOP nih.govmdpi.com. This finding suggests that the particular anti-nociceptive pathway studied in this context may not be mediated solely through the μ-opioid receptor in a manner blockable by CTAP at the concentration tested.

Exploration of Opioid Receptor Modulation in Skin Barrier Function using CTAP

Appropriate differentiation of epidermal keratinocytes is a key prerequisite for healthy skin barrier function nih.govmdpi.com. Opioidergic signaling is suggested to be involved in regulating the proliferation and differentiation of these keratinocytes nih.govmdpi.com. While the opioidergic system, including MOR and DOR, is present in the skin nih.govmdpi.com, and skin barrier dysfunction is central to AD pathogenesis nih.gov, available research specifically detailing the application of CTAP as a tool to explore opioid receptor modulation in skin barrier function itself was not found in the reviewed literature. Research has focused on the presence of opioid receptors and endogenous ligands in the skin and their general involvement in keratinocyte biology nih.govmdpi.com, but direct studies using CTAP to specifically probe the modulation of skin barrier function by opioid receptors were not evident.

CTAP as a Tool in Neurotransmitter and Neuromodulator Research

CTAP is a widely used pharmacological tool in neuroscience research due to its selective antagonism of the μ-opioid receptor, which plays a significant role in modulating neurotransmission frontiersin.org. Its ability to cross the blood-brain barrier allows for in vivo applications novoprolabs.combio-techne.comrndsystems.comcaymanchem.com.

Synapse-Specific Opioid Modulation Studies Utilizing CTAP in Thalamo-Cortico-Striatal Circuits

The thalamo-cortico-striatal circuit, involving the medial thalamus, anterior cingulate cortex (ACC), and striatum, is important for processing affective pain and reward nih.govresearchgate.net. Opioids are known to modulate this circuitry, affecting both pain perception and reward mechanisms nih.govresearchgate.net. CTAP has been employed in research to dissect the synapse-specific effects of opioid receptors within these circuits rndsystems.comtocris.comfrontiersin.orgnih.govresearchgate.net. Studies using mouse models have shown that μ-opioid receptor agonists potently inhibit inputs from the medial thalamus to striatal medium spiny neurons (MSNs) nih.gov. CTAP, as a MOR antagonist, has been used to block the effects of MOR agonists like DAMGO in these circuits, helping to confirm the involvement of MORs in modulating glutamate (B1630785) transmission from the thalamus to the striatum nih.gov. For instance, perfusion of DAMGO inhibited thalamic inputs to MSNs, and subsequent perfusion of CTAP reversed this inhibition nih.gov. MOR activation has also been shown to inhibit medial thalamic inputs to pyramidal neurons in the ACC nih.gov. These studies highlight CTAP's utility in delineating the precise synaptic locations and effects of μ-opioid receptor-mediated modulation within complex brain networks like the thalamo-cortico-striatal circuit nih.govresearchgate.net.

Key Properties of CTAP

Below is a summary of some key properties of CTAP as reported in the literature:

Advanced Research Applications and Future Perspectives of Ctap

CTAP as a Pharmacological Probe for μ-Opioid Receptor System Elucidation

CTAP serves as a critical pharmacological probe for investigating the μ-opioid receptor system. Its high selectivity for the MOR, with over 1200-fold selectivity over δ opioid and somatostatin (B550006) receptors, allows researchers to specifically target and block the activity of this receptor subtype in various experimental settings. bio-techne.comrndsystems.com

Studies utilize CTAP to demonstrate the involvement of MORs in specific physiological processes and the effects of various opioid agonists. For instance, CTAP has been used to block the effects of the MOR agonist DAMGO in inhibiting voltage-gated calcium currents in vestibular afferent neurons, confirming that DAMGO's action is mediated through MOR activation. frontiersin.org Similarly, CTAP has been employed to show that the effects of ketamine on reducing neuronal activity in certain brain regions require an intact μ-opioid receptor system. pnas.org

In in vivo studies, CTAP administration has been shown to inhibit behaviors mediated by MOR activation, such as the rewarding effects induced by social interaction in rats. researchgate.net By blocking MORs, researchers can isolate the contribution of this specific receptor to complex behaviors and physiological responses. CTAP's brain penetrant properties also make it useful for in vivo studies investigating central MOR mechanisms. bio-techne.comrndsystems.com

CTAP has been compared to traditional antagonists like naltrexone (B1662487) in its ability to block the effects of various opioid agonists, revealing unique pharmacological properties. researchgate.net Its differential potency against different agonists suggests potential variations in how CTAP interacts with the MOR depending on the bound agonist. researchgate.net

Methodological Advancements in CTAP Efficacy and Selectivity Profiling

Profiling the efficacy and selectivity of CTAP and its potential analogs relies on advanced pharmacological methodologies. Receptor binding assays, using radiolabeled ligands like [³H]CTAP, are fundamental for determining binding affinity and selectivity profiles. nih.gov Functional assays, such as adenylyl cyclase inhibition or β-arrestin recruitment assays, are used to assess the efficacy of ligands in activating or blocking downstream signaling pathways. acs.org

In vitro bioassays, such as the guinea pig ileum preparation, have historically been used to characterize opioid activity and can be employed to evaluate the antagonist properties of CTAP and its analogs. researchgate.net More advanced techniques, including calcium imaging and patch-clamp electrophysiology, allow for the investigation of CTAP's effects on ion channels and neuronal activity at a cellular level. frontiersin.orgresearchgate.net

The concept of "biased agonism" or "functional selectivity" highlights the need for profiling methods that go beyond simple binding affinity and assess the ability of a ligand to selectively activate certain signaling pathways over others. acs.orgfrontiersin.org Future methodological advancements could involve developing high-throughput screening assays that can rapidly profile CTAP analogs for biased signaling at the MOR and its potential interactions with other receptors or receptor complexes. Techniques like mass spectrometry (MS)-based peptidomics could also play a role in analyzing the metabolic stability and distribution of peptide analogs. acs.org

Conceptual Integration of CTAP Research into Comprehensive Opioid System Models

Research utilizing CTAP contributes significantly to building comprehensive models of the opioid system. By selectively blocking MOR activity, CTAP studies help delineate the specific roles of this receptor subtype in various physiological and pathological processes, including pain modulation, reward pathways, and immune function. researchgate.netnih.govnih.govfrontiersin.orgscienceopen.com

The findings from CTAP research, particularly those highlighting interactions between μ and δ opioid receptors or the involvement of MORs in complex behaviors, inform and refine our understanding of opioid receptor function and interaction. researchgate.netnih.govnih.gov For example, studies using CTAP to investigate the opioid system's role in the effects of non-opioid drugs, like ketamine, reveal complex interactions between different neurotransmitter systems. pnas.org

Integrating data from CTAP studies with genetic, molecular, and behavioral data allows for the development of more sophisticated models of opioid signaling and its implications for conditions like pain, addiction, and mood disorders. pnas.orgnih.gov These models can guide the development of novel therapeutic strategies that selectively target specific components of the opioid system, potentially leading to more effective treatments with reduced side effects. The use of selective antagonists like CTAP is crucial for validating the roles of specific receptors within these complex models. nih.govscienceopen.com

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate Fcywrtxt’s properties?

- Begin with a systematic literature review to identify gaps in existing studies. Use databases like PubMed, Web of Science, and Google Scholar with keywords such as "this compound synthesis," "physicochemical properties," and "applications." Prioritize peer-reviewed articles and avoid non-academic sources. Develop hypotheses based on identified gaps, ensuring they align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- For experimental design, follow the "Methods" section guidelines in academic journals: include detailed protocols for synthesis, characterization (e.g., NMR, HPLC), and reproducibility checks. Use control groups and statistical power analysis to validate sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.